Boc-His(Tos)-OH.DCHA Boc-His(Tos)-OH.DCHA
Brand Name: Vulcanchem
CAS No.: 65057-34-3
VCID: VC21541497
InChI: InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C30H46N4O6S
Molecular Weight: 590.8 g/mol

Boc-His(Tos)-OH.DCHA

CAS No.: 65057-34-3

Cat. No.: VC21541497

Molecular Formula: C30H46N4O6S

Molecular Weight: 590.8 g/mol

* For research use only. Not for human or veterinary use.

Boc-His(Tos)-OH.DCHA - 65057-34-3

CAS No. 65057-34-3
Molecular Formula C30H46N4O6S
Molecular Weight 590.8 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1
Standard InChI Key RNRUVXUHYUOWJW-RSAXXLAASA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Chemical Identity and Structure

Basic Information

Boc-His(Tos)-OH.DCHA is identified by the CAS number 65057-34-3. The compound consists of L-histidine with a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino functionality and a tosyl (Tos) protecting group on the imidazole ring of the histidine side chain. This compound is complexed with dicyclohexylamine (DCHA) to form a stable salt .

Molecular Properties

The molecular formula of Boc-His(Tos)-OH.DCHA is C₃₀H₄₆N₄O₆S with a molecular weight of 590.77 g/mol. The structure features multiple functional groups that contribute to its utility in peptide synthesis .

Concentration1 mg5 mg10 mg
1 mM1.6927 mL8.4635 mL16.9271 mL
5 mM0.3385 mL1.6927 mL3.3854 mL
10 mM0.1693 mL0.8464 mL1.6927 mL

Shipping Conditions

Evaluation sample solutions of Boc-His(Tos)-OH.DCHA are typically shipped with blue ice. For other quantities, the compound may be shipped at room temperature or with blue ice upon request . This reflects the relative stability of the compound under controlled transportation conditions.

Research Applications

Primary Use in Peptide Synthesis

Boc-His(Tos)-OH.DCHA serves as a protected amino acid derivative that is primarily utilized in solid-phase peptide synthesis. The protecting groups (Boc and Tos) prevent unwanted side reactions during the synthesis process, allowing for controlled and selective peptide formation.

Quality Assurance

Commercial preparations of Boc-His(Tos)-OH.DCHA typically undergo rigorous quality control processes. For example, one manufacturer specifies a minimum purity standard of 98.00% for their product . This high purity level is essential for reliable research outcomes, particularly in sensitive biochemical applications.

Comparative Analysis with Related Compounds

Structural Relationship to Boc-His(Tos)-OH

The parent compound Boc-His(Tos)-OH, without the DCHA salt formation, has a molecular formula of C₁₈H₂₃N₃O₆S and a molecular weight of 409.5 g/mol . The addition of DCHA to form Boc-His(Tos)-OH.DCHA provides improved stability and solubility characteristics that benefit research applications.

Distinction from Similar Compounds

It is important to distinguish Boc-His(Tos)-OH.DCHA from other protected histidine derivatives such as Boc-His(Boc)-OH.DCHA and Boc-D-His(Boc)-OH.DCHA. These compounds feature different protecting groups on the imidazole ring (Boc instead of Tos) and in the case of the D-isomer, a different stereochemistry at the alpha carbon .

Chemical Reactivity and Compatibility

Functional Group Reactivity

The reactive sites in Boc-His(Tos)-OH.DCHA are strategically protected to control their participation in chemical reactions. The Boc group protects the alpha-amino group, while the tosyl group masks the reactivity of the imidazole nitrogen in the histidine side chain.

Deprotection Strategies

In peptide synthesis applications, the protecting groups are typically removed under specific conditions:

  • The Boc group can be cleaved under acidic conditions (typically with trifluoroacetic acid)

  • The tosyl group requires more specialized conditions for removal, typically involving strong reducing agents

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